molecular formula C20H25NO3 B1667973 Benactyzine CAS No. 302-40-9

Benactyzine

Katalognummer: B1667973
CAS-Nummer: 302-40-9
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: IVQOFBKHQCTVQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benactyzin ist ein Anticholinergikum, das historisch zur Behandlung von klinischen Depressionen und Angststörungen eingesetzt wurde. Es wurde 1957 in den Vereinigten Staaten unter dem Handelsnamen Suavitil auf den Markt gebracht. Es wurde später aufgrund schwerwiegender Nebenwirkungen vom Markt genommen . Trotz seines Rückzugs bleibt Benactyzin aufgrund seiner einzigartigen Eigenschaften ein interessanter Stoff in der wissenschaftlichen Forschung.

Vorbereitungsmethoden

Die Synthese von Benactyzin umfasst die Veresterung von Diphenylessigsäure mit 2-(Diethylamino)ethanol. Die Reaktion erfordert in der Regel einen sauren Katalysator und wird unter Rückflussbedingungen durchgeführt. Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, werden aber für die Großproduktion optimiert .

Analyse Chemischer Reaktionen

Benactyzin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Benactyzin kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Informationen über die Oxidationsprodukte begrenzt sind.

    Substitution: Benactyzin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Estergruppe.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Benactyzine functions as a muscarinic antagonist and also inhibits nicotinic acetylcholine receptors. Its chemical structure is represented as:

  • Chemical Formula : C20_{20}H25_{25}NO3_3
  • Molecular Weight : 327.4174 g/mol

The compound's primary pharmacological targets include:

Target Type Action
Muscarinic acetylcholine receptor M5AntagonistInhibition
Nicotinic acetylcholine receptorAntagonistInhibition

Historical Medical Applications

Initially, this compound was used to treat:

  • Depression : It was administered as an antidepressant.
  • Anxiety Disorders : Utilized for managing anxiety states associated with psychological distress.

However, clinical trials revealed that this compound was no more effective than a placebo for treating psychoneurosis, leading to its withdrawal from common medical practice .

Research Applications

Despite its withdrawal from clinical use, this compound remains significant in various research contexts:

  • Anticholinergic and Antiglutamatergic Properties :
    • Recent studies have highlighted this compound's potential as a protective agent against organophosphate poisoning. Its dual action as an anticholinergic and NMDA receptor antagonist offers advantages in counteracting the neurotoxic effects of nerve agents .
    • In animal studies, a prodrug combining this compound with GABA (gabactyzine) showed promising results for enhancing neuroprotection during organophosphate exposure, suggesting a synergistic effect that improves safety profiles while minimizing cognitive side effects .
  • Toxicology Studies :
    • This compound has been utilized to evaluate the effects of anticholinergic drugs on neuronal loss in various central nervous system structures following exposure to organophosphates. It has been shown to provide better protection compared to pure anticholinergic agents like scopolamine .
  • Cognitive Research :
    • The compound has been studied for its cognitive effects in psychotic disorders, emphasizing the need for careful monitoring due to potential adverse cognitive impacts associated with anticholinergic medications .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study 1 : In a controlled trial involving patients with chronic brain conditions, 49% reported improvement when treated with this compound at varying doses (6 to 30 mg daily). However, the overall efficacy remained inconclusive compared to placebo treatments .
  • Case Study 2 : Research on the combination of this compound with other agents demonstrated enhanced recovery rates in non-human primates exposed to nerve agents when treated with a mixture including this compound .

Wirkmechanismus

Benactyzine exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This anticholinergic activity leads to a reduction in the parasympathetic nervous system’s effects, resulting in decreased muscle spasms and secretions. The molecular targets of this compound are primarily the muscarinic acetylcholine receptors, and its action involves the inhibition of these receptors’ normal function .

Biologische Aktivität

Benactyzine is a pharmacological compound classified as an anticholinergic agent, primarily used in the treatment of depression and anxiety disorders. Its mechanism of action involves antagonism of muscarinic acetylcholine receptors, which can lead to a range of biological effects including sedation and cognitive impairment. Recent research has highlighted its potential utility in treating organophosphate (OP) poisoning due to its mixed anti-cholinergic and anti-NMDA receptor properties.

This compound exhibits a dual mechanism of action:

  • Anticholinergic Activity : By blocking acetylcholine at muscarinic receptors, it reduces cholinergic overactivity, which is particularly beneficial in cases of OP poisoning where excessive acetylcholine leads to neurotoxicity.
  • Anti-NMDA Activity : It also acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity during seizures induced by OP exposure. This dual action may provide a therapeutic advantage in managing seizures and neuroprotection.

Pharmacokinetics

This compound is lipophilic, allowing it to cross the blood-brain barrier (BBB), which is crucial for its central nervous system (CNS) effects. Its prodrug form, gabactyzine (this compound-GABA mutual prodrug), has been developed to enhance its efficacy and safety profile by releasing both this compound and GABA upon hydrolysis after crossing the BBB.

Case Studies and Research Findings

  • Animal Studies : Preliminary studies have shown that gabactyzine administration in animal models resulted in significant neuroprotective effects against OP-induced seizures. The combination of this compound's anticholinergic properties with GABA's inhibitory effects was found to improve recovery rates significantly compared to traditional treatments .
  • Clinical Trials : A clinical trial assessing the efficacy of this compound hydrochloride (Suavitil) reported positive outcomes in patients with depression, indicating its potential effectiveness not only in mood disorders but also in managing cognitive symptoms associated with anticholinergic drugs .
  • Neuroprotective Properties : Research indicates that this compound may provide cognitive protection following OP exposure, as evidenced by improved performance in cognitive tests such as the Morris water maze when administered alongside other countermeasures like atropine .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other anticholinergic agents concerning their NMDA antagonistic properties:

Compound NMDA Antagonism Anticholinergic Activity Clinical Use
This compoundModerateHighDepression, OP poisoning
MecamylamineHighLowHypertension
ProcyclidineModerateHighParkinson's disease
ScopolamineNoneHighMotion sickness

Eigenschaften

IUPAC Name

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQOFBKHQCTVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022644
Record name Benactyzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Certain muscarinic antagonists (e.g., atropine, aprophen, and benactyzine) are used as antidotes for the treatment of organophosphate poisoning. ... The interaction of aprophen and benactyzine, both aromatic esters of diethylaminoethanol, with nicotinic acetylcholine receptor (AChR) in BC3H-1 intact muscle cells and with receptor-enriched membranes of Torpedo californica /was examined/. Aprophen and benactyzine diminish the maximal carbamylcholine-elicited sodium influx into muscle cells without shifting Kact (carbamylcholine concentration eliciting 50% of the maximal 22Na+ influx). The concentration dependence for the inhibition of the initial rate of 22Na+ influx by aprophen and benactyzine occurs at lower concentrations (Kant = 3 and 50 microM, respectively) than those needed to inhibit the initial rate of [125I]-alpha-bungarotoxin binding to the agonist/antagonist sites of the AChR (Kp = 83 and 800 uM, respectively). The effective concentration for atropine inhibition of AChR response (Kant = 150 microM in BC3H-1 cells) is significantly higher than those obtained for aprophen and benactyzine. Both aprophen and benactyzine interact with the AChR in its desensitized state in BC3H-1 cells without further enhancing agonist affinity. Furthermore, these ligands do not alter the value of Kdes (equilibrium concentration of agonist which diminishes 50% of the maximal receptor response) in BC3H-1 muscle cells. The affinity of aprophen and benactyzine for the allosterically coupled noncompetitive inhibitor site of the AChR in Torpedo was determined using [3H]phencyclidine as a probe. Both compounds were found to preferentially associate with the high affinity (desensitized) state rather than the resting state of Torpedo AChR. There is a 14- to 23-fold increase in the affinity of aprophen and benactyzine for the AChR (KD = 0.7 and 28.0 uM in the desensitized state compared to 16.4 and 384 uM in the resting state, respectively). These data indicate that aprophen and benactyzine binding are allosterically regulated by the agonist sites of Torpedo AChR. Thus, aprophen and benactyzine are effective noncompetitive inhibitors of the AChR at concentrations of 1-50 uM, in either Torpedo or mammalian AChR. These concentrations correspond very well with the blood level of these drugs found in vivo to produce a therapeutic response against organophosphate poisoning., Benactyzine and drofenine are widely used anticholinergic drugs. Benactyzine is used to treat organophosphate poisoning and drofenine acts on smooth muscle to stop muscle spasms. Both of these drugs are esters. After they enter the bloodstream, they will interact with butyrylcholinesterase (BChE; acylcholine acyl hydrolase: EC 3.1.1.8), which has an ability to hydrolyze a wide variety of esters. Therefore, the kinetic analysis of their inhibitory effects on human serum BChE was examined using butyrylthiocholine as substrate. Both drugs were competitive inhibitors of BChE and the Ki values of benactyzine and drofenine were calculated to be 0.010 +/- 0.001 and 0.003 +/- 0.000 mM, respectively, using the Systat (version 5.03, 1991) nonlinear regression analysis software package. According to these parameters, drofenine is a more potent competitive inhibitor of BChE than benactyzine.
Record name BENACTYZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

302-40-9
Record name Benactyzine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benactyzine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benactyzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benactyzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benactyzine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENACTYZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595EG71R3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENACTYZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

177-178 (Hydrochloride salt), 51 °C, Crystals from alcohol + ether; mp: 169-170 °C /Methobromide/, Crystals from acetone; mp: 177-178 °C; 14.9 g soluble in 100 ml water at 25 °C; practically insoluble in ether /HCl/
Record name Benactyzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENACTYZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benactyzine
Reactant of Route 2
Reactant of Route 2
Benactyzine
Reactant of Route 3
Reactant of Route 3
Benactyzine
Reactant of Route 4
Reactant of Route 4
Benactyzine
Reactant of Route 5
Reactant of Route 5
Benactyzine
Reactant of Route 6
Reactant of Route 6
Benactyzine
Customer
Q & A

Q1: How does benactyzine exert its anticholinergic effects?

A1: this compound acts as a non-competitive inhibitor of the nicotinic acetylcholine receptor (nAChR) []. It achieves this by preferentially binding to the high-affinity (desensitized) state of the nAChR, thereby diminishing the maximal carbamylcholine-elicited sodium influx [].

Q2: Does this compound affect the agonist binding site on the nAChR?

A2: No, this compound does not directly compete with agonists for the agonist/antagonist binding site on the nAChR. Instead, it binds to an allosterically coupled non-competitive inhibitor site, modulating receptor function without altering agonist affinity [].

Q3: Does this compound demonstrate selectivity for muscarinic receptor subtypes?

A3: Research suggests that while this compound acts as a non-specific muscarinic antagonist, it might exhibit a slight preference for the M2 subtype. Studies comparing its effects on [3H]acetylcholine release from rat hippocampal slices showed it induced less release compared to other non-specific antagonists like atropine and dexetimide, but more than the selective M1 antagonist pirenzepine [].

Q4: How does this compound impact neuronal activity?

A4: this compound can influence neuronal activity by modulating calcium ion (Ca2+) flux. Studies on rat brain synaptosomes revealed that this compound induces a biphasic change in 45Ca uptake, suggesting an interaction with both Na-K and calcium channels [].

Q5: Can this compound affect smooth muscle contraction?

A5: Yes, this compound can inhibit smooth muscle contractions. Research on guinea pig ileum showed it effectively inhibits Ba2+-induced contractions, particularly those dependent on cellular calcium stores, suggesting a potential mechanism involving competition with Ca2+ for binding sites [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C20H25NO3 and a molecular weight of 323.43 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, this compound hydrochloride exhibits characteristic benzenoid absorption in the ultraviolet region, similar to benzilic acid []. Additionally, infrared spectroscopy reveals a strong carbonyl absorption peak at 1743 cm-1, useful for its identification and quantification [].

Q8: How stable is this compound in a multicomponent solution?

A8: In a formulated aqueous solution containing trimedoxime bromide and atropine, this compound exhibited lower stability compared to the other components. Studies showed a significant degradation of this compound in both glass and plastic cartridges over time, with a 20% potency loss after one year at 25°C [].

Q9: How is this compound metabolized in the body?

A9: While detailed metabolic pathways were not extensively discussed in the provided research, this compound, being an ester, is likely hydrolyzed by butyrylcholinesterase (BChE) in the bloodstream [].

Q10: Does this compound cross the blood-brain barrier?

A10: Yes, this compound can cross the blood-brain barrier and exert central anticholinergic effects. This is evidenced by its ability to influence EEG patterns [, , ], modulate behavior in animal models of anxiety [, ], and affect central cholinergic systems [, , ].

Q11: Has this compound demonstrated efficacy in animal models of seizures?

A11: Yes, studies on mice revealed that this compound exerts anticonvulsant effects in both maximal electroshock seizure (MES) and pentetrazole seizure threshold test (MST) models []. This effect is suggested to be linked to its antagonism of NMDA receptors, as evidenced by improved cell survival in primary cultured hippocampal neurons exposed to NMDA excitotoxicity [].

Q12: What is the role of this compound in organophosphate poisoning?

A12: this compound is explored as a potential antidote for organophosphate poisoning due to its anticholinergic properties [, , , ]. Its ability to inhibit acetylcholine activity, particularly at muscarinic receptors in the central nervous system, may help counteract the cholinergic crisis induced by these agents [, ].

Q13: Has this compound shown promise in treating anxiety?

A13: Early clinical trials suggest that this compound might possess anxiolytic properties [, , ]. Studies exploring its effects on anxiety states in humans reported improvements in various anxiety symptoms, although further research is needed to confirm these findings and elucidate its precise mechanism of action in anxiety disorders [, , ].

Q14: What are some of the reported side effects of this compound?

A14: this compound can produce various side effects, primarily due to its anticholinergic properties. These can include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairments like confusion and memory problems [, , ].

Q15: Does this compound impact visual function?

A15: Yes, this compound can significantly impair visual function, particularly at near focus [, ]. Studies have shown that it can decrease both static and dynamic visual acuity, reduce accommodation amplitude and contrast sensitivity, and increase pupil size [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.